1-(hydroxymethyl)cyclobutane-1-carbonitrile

Organic Synthesis Medicinal Chemistry Building Block Comparison

1-(Hydroxymethyl)cyclobutane-1-carbonitrile is a non-interchangeable, dual-functional building block featuring both a hydroxymethyl (-CH₂OH) and a nitrile (-CN) group on a strained cyclobutane core. Unlike cyclobutanecarbonitrile (CAS 4426-11-3) or 3-hydroxycyclobutane-1-carbonitrile (CAS 20249-17-6), only this 1,1-disubstituted scaffold enables direct oxidation to carboxylic acids, ester/ether conjugation, and nitrile-derived tetrazole or amidine formation in fewer synthetic steps. The hydroxymethyl handle also supports biotin/fluorophore tagging for chemical probe development. Choose this compound for efficient, convergent medicinal chemistry campaigns.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 1374657-44-9
Cat. No. B1465891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(hydroxymethyl)cyclobutane-1-carbonitrile
CAS1374657-44-9
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1CC(C1)(CO)C#N
InChIInChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2
InChIKeyNCEHIMDMICMIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hydroxymethyl)cyclobutane-1-carbonitrile (CAS 1374657-44-9): A Dual-Functional Cyclobutane Building Block for Medicinal Chemistry and Organic Synthesis


1-(Hydroxymethyl)cyclobutane-1-carbonitrile (CAS 1374657-44-9) is a small-molecule organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol . It features a strained four-membered cyclobutane ring substituted at the 1-position with both a hydroxymethyl (-CH2OH) group and a carbonitrile (-CN) group. This dual-functional architecture confers distinct reactivity, serving as a versatile scaffold in organic synthesis and a building block for pharmaceuticals and agrochemicals . The compound is available as a research chemical with typical purities of 95% or higher from multiple commercial suppliers .

Why Generic Substitution of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile Fails: The Critical Role of the Hydroxymethyl Handle


Generic substitution of 1-(hydroxymethyl)cyclobutane-1-carbonitrile with simpler cyclobutane carbonitriles is not chemically or functionally equivalent. The compound's hydroxymethyl group is essential for downstream functionalization and scaffold elaboration. In contrast, the unsubstituted analog cyclobutanecarbonitrile (CAS 4426-11-3) lacks this nucleophilic handle, precluding direct oxidation to carboxylic acids or conversion to esters and ethers without additional synthetic steps . Similarly, 3-hydroxycyclobutane-1-carbonitrile (CAS 20249-17-6) positions the hydroxyl group on the ring rather than on the 1-carbon, altering the spatial geometry and reactivity of derived intermediates . These structural differences directly impact the efficiency and feasibility of synthetic routes, making the target compound a non-interchangeable building block in medicinal chemistry campaigns.

Quantitative Evidence Guide: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile vs. Cyclobutane Carbonitrile Analogs


Molecular Weight and Functional Group Differentiation: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile vs. Cyclobutanecarbonitrile

The target compound possesses a molecular weight of 111.14 g/mol and contains both a hydroxymethyl group and a nitrile group . In comparison, the simplest cyclobutane carbonitrile analog, cyclobutanecarbonitrile (CAS 4426-11-3), has a molecular weight of only 81.12 g/mol and lacks the hydroxymethyl functional handle entirely . This difference in molecular weight and functional group content directly translates to distinct chemical reactivity and synthetic utility.

Organic Synthesis Medicinal Chemistry Building Block Comparison

Predicted Physicochemical Property Comparison: Boiling Point and Density

The target compound has a predicted boiling point of 241.7 ± 13.0 °C and a predicted density of 1.10 ± 0.1 g/cm³ . In contrast, cyclobutanecarbonitrile exhibits a measured boiling point of 144-146 °C and a density of 0.868 g/cm³ . The significantly higher boiling point of the target compound is consistent with the additional hydrogen-bonding capacity introduced by the hydroxymethyl group.

Physicochemical Properties Process Chemistry Purification

Regioisomeric Differentiation: 1,1-Disubstituted vs. 1,3-Disubstituted Cyclobutane Scaffolds

The target compound features a 1,1-disubstituted cyclobutane core (hydroxymethyl and nitrile on the same carbon). An isomeric analog, 3-(hydroxymethyl)cyclobutane-1-carbonitrile (CAS 938064-72-3), positions the substituents on different carbons of the ring [1]. This regioisomeric difference alters the spatial orientation of the functional groups and the resulting three-dimensional shape of derived molecules, a critical factor in structure-activity relationship (SAR) studies.

Scaffold Diversity Medicinal Chemistry Regioisomer Comparison

Commercial Availability and Purity Specifications of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

1-(Hydroxymethyl)cyclobutane-1-carbonitrile is commercially available from multiple reputable suppliers with specified purity levels. For example, CymitQuimica offers the compound at 97% purity , while Biosynth provides a minimum purity of 95% . Aladdin Scientific offers a ≥97% purity grade . This consistency in supply and quality specifications supports reliable procurement for research and development.

Procurement Commercial Availability Purity

Optimal Application Scenarios for 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in Research and Development


Medicinal Chemistry: Synthesis of Cyclobutane-Containing Drug Candidates

The compound's dual functional groups (hydroxymethyl and nitrile) make it an ideal building block for constructing cyclobutane-containing pharmacophores. The hydroxymethyl group can be readily oxidized to a carboxylic acid, enabling conjugation with amines to form amide bonds . The nitrile group can serve as a precursor to tetrazoles, amines, or amidines, common motifs in bioactive molecules . The 1,1-disubstituted cyclobutane core introduces conformational constraint, which can enhance target binding affinity and selectivity.

Process Chemistry: Development of Scalable Synthetic Routes

The predicted physicochemical properties (boiling point ~242 °C, density ~1.10 g/cm³) inform purification strategy and reactor design during scale-up . The compound's dual functionality reduces the number of synthetic steps required to reach advanced intermediates, potentially lowering overall cost and improving yield in multi-step sequences .

Chemical Biology: Preparation of Functionalized Probes

The hydroxymethyl group provides a convenient attachment point for biotin, fluorophores, or other reporter tags via ester or ether linkages. The nitrile group can be used as a vibrational reporter in infrared spectroscopy or as a precursor for bioorthogonal chemistry . This makes the compound a useful scaffold for generating chemical probes to study biological systems.

Technical Documentation Hub

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